molecular formula C6H11Cl2N3 B3383466 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride CAS No. 424819-89-6

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride

Cat. No.: B3383466
CAS No.: 424819-89-6
M. Wt: 196.07
InChI Key: YURPYYXNMQGFRW-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3.

Scientific Research Applications

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of “1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride” is not clearly recognized . Further studies are required to understand its biological activities and potential applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[3,4-c]pyrazole core. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Comparison with Similar Compounds

1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride can be compared with other similar compounds, such as:

Each of these compounds has unique structural features and properties that make them suitable for different applications, highlighting the versatility and potential of pyrrolo[3,4-c]pyrazole derivatives.

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-9-6-4-7-2-5(6)3-8-9;;/h3,7H,2,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURPYYXNMQGFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424819-89-6
Record name 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
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Reactant of Route 5
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Reactant of Route 6
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride

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